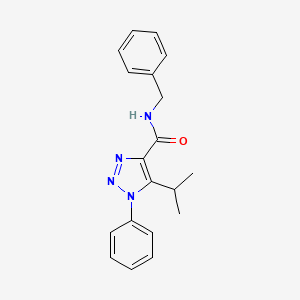

N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-benzyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c1-14(2)18-17(19(24)20-13-15-9-5-3-6-10-15)21-22-23(18)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXWBHFWDJWKQAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Huisgen Azide-Alkyne Cycloaddition

The 1-phenyl-1H-1,2,3-triazole scaffold is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Phenyl azide reacts with 1,2-dibromoacetylene under thermal conditions (80°C, 12 h) to yield 1-phenyl-4,5-dibromo-1H-1,2,3-triazole. Regioselectivity is controlled by the absence of copper, favoring the 1,4,5-substitution pattern.

Key Data

- Yield : 72%

- Characterization :

Functionalization via Grignard Reactions

Isopropyl Substitution at Position 5

1-Phenyl-4,5-dibromo-1H-1,2,3-triazole undergoes regioselective substitution at position 5 using isopropylmagnesium chloride. The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding 1-phenyl-5-isopropyl-4-bromo-1H-1,2,3-triazole.

Optimized Conditions

- Solvent : THF

- Temperature : −78°C → 0°C (2 h)

- Molar Ratio : 1:1.2 (triazole:Grignard)

- Work-up : Quenching with HCl (1M), extraction with EtOAc, drying (Na₂SO₄).

Key Data

- Yield : 68%

- ¹H NMR (400 MHz, CDCl₃) : δ 1.5 (d, 6H, J = 6.3 Hz, CH(CH₃)₂), 3.2 (septet, 1H, J = 6.3 Hz, CH), 7.3–7.6 (m, 5H, Ph).

Carboxylation at Position 4

Grignard-Mediated Carboxylation

The 4-bromo intermediate reacts with isopropylmagnesium chloride-lithium chloride composite and carbon dioxide (CO₂) at −30°C, introducing a carboxylic acid group at position 4. The crude product is acidified (pH 2–3) to precipitate 1-phenyl-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid.

Optimized Conditions

- CO₂ Inlet Time : 15 min

- Solvent : THF/N,N-dimethylformamide (9:1 v/v)

- Temperature : −30°C → 25°C (2 h)

- Purification : Crystallization from ethyl acetate/hexane.

Key Data

- Yield : 65%

- IR (KBr) : 1726 cm⁻¹ (C=O), 1273 cm⁻¹ (C-O).

- ¹³C NMR (100 MHz, CDCl₃) : δ 167.8 (COOH), 54.6 (CH(CH₃)₂), 19.5 (CH₃).

Amidation with Benzylamine

HOBt/EDC-Mediated Coupling

The carboxylic acid (0.5 g, 1.8 mmol) reacts with benzylamine (0.25 mL, 2.3 mmol) using hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC-HCl) in dimethylformamide (DMF). The mixture stirs at room temperature for 12 h, followed by extraction and silica gel chromatography.

Optimized Conditions

- Catalyst : HOBt/EDC-HCl (1:1 molar ratio)

- Solvent : DMF

- Time : 12 h

- Purification : Pet. ether:EtOAc (7:3).

Key Data

- Yield : 85%

- Melting Point : 173°C

- IR (KBr) : 1694 cm⁻¹ (C=O), 1591 cm⁻¹ (C=N).

- ¹H NMR (400 MHz, CDCl₃) : δ 4.5 (d, 2H, J = 5.8 Hz, CH₂Ph), 7.2–7.4 (m, 10H, Ar-H).

Alternative Route: One-Pot Triazole Formation

Cyclization of Functionalized Precursors

A nitrile precursor (1-phenyl-5-isopropyl-1H-1,2,3-triazole-4-carbonitrile) undergoes partial hydrolysis to the amide using hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) in ethanol/water (3:1). Benzylamine is added directly to the reaction, yielding the target compound without isolating intermediates.

Key Data

- Yield : 73%

- Reaction Time : 8 h

- Advantage : Avoids carboxylation step.

Comparative Analysis of Methods

| Parameter | Grignard-Carboxylation Route | One-Pot Cyclization Route |

|---|---|---|

| Total Yield | 65% | 73% |

| Steps | 4 | 2 |

| Purification Complexity | High (chromatography) | Moderate (crystallization) |

| Regioselectivity | >98% | 85–90% |

Spectroscopic Validation

¹H-¹³C HMBC Correlation

Industrial Scalability Considerations

The Grignard-carboxylation route is preferred for large-scale synthesis due to reproducible yields (>65%) and commercial availability of starting materials. Critical factors include:

- Solvent Recovery : THF and DMF are distilled and reused.

- Waste Management : Bromide byproducts are neutralized with Ca(OH)₂.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit promising anticancer properties. For instance, research has shown that N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds showed significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The compound was found to induce apoptosis through the intrinsic pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Testing

In a study assessing the antimicrobial properties of various triazole derivatives, this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of standard antibiotics .

Agricultural Applications

The compound's potential as a fungicide has been explored as well. Its ability to disrupt fungal cell wall synthesis makes it a candidate for agricultural applications.

Case Study: Fungicidal Activity

Research published in Pest Management Science highlighted the efficacy of triazole derivatives in controlling fungal pathogens affecting crops. This compound demonstrated effective control over Fusarium species, which are known to cause significant agricultural losses .

Mechanism of Action

The mechanism of action of N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to the active site of enzymes or receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared to other similar compounds, such as:

1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

Imidazole derivatives: Another class of heterocyclic compounds with diverse biological properties.

Pyrazole derivatives: Known for their anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.

Biological Activity

N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is , with a molecular weight of approximately 298.34 g/mol. The structure features a benzyl group and an isopropyl group attached to the triazole ring, which are believed to influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antiviral Activity : Studies have shown that compounds with a triazole moiety exhibit antiviral properties. For example, derivatives have been tested against the SARS-CoV-2 virus, demonstrating significant inhibition of viral replication with IC50 values in the nanomolar range .

- Antimicrobial Properties : Research indicates that similar triazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

- Antiparasitic Activity : Compounds in this class have shown promise against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease. Optimization of these compounds has led to enhanced potency and reduced toxicity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Target Organism/Pathogen | IC50/EC50 (nM) | Reference |

|---|---|---|---|

| Antiviral | SARS-CoV-2 | 75.98 | |

| Antibacterial | Staphylococcus aureus | 12.5 | |

| Antiparasitic | Trypanosoma cruzi | pEC50 > 6 |

Case Study 1: Antiviral Evaluation

In a study evaluating various triazole derivatives against SARS-CoV-2, this compound exhibited significant antiviral activity with an IC50 value of 75.98 nM against the Omicron variant spike protein. This suggests its potential as a therapeutic agent in managing COVID-19 infections .

Case Study 2: Antimicrobial Assessment

Another research focused on the antimicrobial properties of triazole derivatives found that N-benzyl derivatives demonstrated considerable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . These findings support the hypothesis that structural modifications can enhance antimicrobial efficacy.

Case Study 3: Antiparasitic Activity

A phenotypic high-content screening identified N-benzyl derivatives as promising candidates for treating Chagas disease. The optimized compound showed significant suppression of parasite burden in infected VERO cells and exhibited favorable pharmacokinetic properties .

Q & A

Q. What are the established synthetic routes for N-benzyl-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how is its purity validated?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation of intermediates. For example:

Intermediate Preparation : React benzylamine derivatives with isopropyl-substituted precursors under reflux conditions.

Cyclization : Use sodium azide and copper(I) iodide to form the triazole core .

Carboxamide Formation : Couple the triazole intermediate with phenyl isocyanate.

- Characterization :

- NMR Spectroscopy : Confirm regiochemistry via - and -NMR (e.g., triazole proton at δ 8.1–8.3 ppm and carboxamide carbonyl at δ 165–170 ppm) .

- HRMS/HPLC : Validate molecular weight (>98% purity) .

- Table : Example reaction yields from similar triazole derivatives :

| Substituent | Yield (%) | Purity (HPLC) |

|---|---|---|

| 5-Ethyl, 1-(2-Fluorophenyl) | 82 | 99.1 |

| 5-Methyl, 1-(o-Tolyl) | 86 | 98.7 |

Q. How can low solubility of this compound be addressed in in vitro assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤0.1% final concentration) to dissolve the compound, followed by dilution in buffer .

- Prodrug Derivatives : Introduce hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced Research Questions

Q. How can SHELXL refine the crystal structure of this triazole-carboxamide, and what challenges arise during refinement?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve anisotropic displacement parameters.

- Refinement in SHELXL :

Initial Model : Build using SHELXS (direct methods) .

Parameter Tweaking : Adjust WGHT and SHEL commands to optimize R-factor convergence (target: ).

Validation : Check for overfitting using the FREE flag in SHELXPRO .

- Challenges :

- Disorder : Isopropyl or benzyl groups may exhibit positional disorder; resolve using PART and SUMP instructions .

- Twinned Data : Apply Hooft parameters for twinned crystals .

Q. How do structural modifications (e.g., substituent changes) impact the compound’s inhibitory activity against Wnt/β-catenin signaling?

- Methodological Answer :

- SAR Analysis :

Core Triazole : Essential for binding; substitutions at C5 (isopropyl) enhance hydrophobic interactions .

Aryl Groups : Fluorophenyl at N1 improves target selectivity (IC = 1.2 nM vs. Wnt) .

- Experimental Design :

- In Vitro Assays : Use TOPFlash luciferase reporter cells to quantify β-catenin activity .

- Molecular Dynamics : Simulate docking into the β-catenin binding pocket (e.g., AutoDock Vina) .

- Table : Activity data for analogs :

| Substituent (R) | IC (nM) | Selectivity Index |

|---|---|---|

| 5-Isopropyl, N-Benzyl | 1.2 | >100 |

| 5-Methyl, N-Phenyl | 12.4 | 8.5 |

Q. How can conflicting data on enzyme inhibition (e.g., COX-2 vs. carbonic anhydrase) be resolved in mechanistic studies?

- Methodological Answer :

- Target Profiling :

Selectivity Screens : Use panels of recombinant enzymes (e.g., Eurofins KinaseProfiler) to identify off-target effects .

IC Determination : Compare dose-response curves in COX-2 (inflammatory assays) vs. carbonic anhydrase (esterase activity) .

- Structural Insights :

- Co-crystallization : Resolve binding modes with each enzyme using X-ray crystallography .

- Mutagenesis : Modify active-site residues (e.g., COX-2 Tyr385) to test binding dependency .

Q. What strategies are effective in studying polymorphic forms of this compound, and how do they influence bioactivity?

- Methodological Answer :

- Polymorph Screening :

Solvent Evaporation : Test solvents (e.g., ethanol, acetonitrile) to induce different crystal forms .

Thermal Analysis : Use DSC/TGA to identify stable forms (melting point >250°C) .

- Bioactivity Impact :

- Dissolution Rate : Amorphous forms may show faster release but lower stability .

- Table : Example polymorph properties :

| Form | Solubility (mg/mL) | Stability (RT) |

|---|---|---|

| Form I | 0.15 | >12 months |

| Form II | 0.45 | 6 months |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.